molecular formula C10H15Br2N3 B1402710 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide CAS No. 1361113-51-0

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide

Número de catálogo: B1402710
Número CAS: 1361113-51-0
Peso molecular: 337.05 g/mol
Clave InChI: BFVDMNAQMCJSCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide is a brominated pyrazine derivative featuring a 1-methylpiperidin-3-yl substituent at the 5-position of the pyrazine ring and a hydrobromide counterion. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly as intermediates for kinase inhibitors or receptor-targeting agents. The bromine atom at position 2 enhances reactivity for cross-coupling reactions, while the piperidine moiety influences lipophilicity and bioavailability .

Propiedades

IUPAC Name

2-bromo-5-(1-methylpiperidin-3-yl)pyrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3.BrH/c1-14-4-2-3-8(7-14)9-5-13-10(11)6-12-9;/h5-6,8H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVDMNAQMCJSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CN=C(C=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide typically involves the reaction of 2-bromo-5-chloropyrazine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazine derivatives .

Aplicaciones Científicas De Investigación

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with various biological targets.

Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems. For instance, studies have shown that piperidine derivatives can influence serotonin and norepinephrine reuptake, which are critical in mood regulation.

Antipsychotic Properties

This compound may also have implications in treating psychotic disorders. The piperidine group is known to play a role in dopamine receptor interactions, which are pivotal in managing conditions such as schizophrenia.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following table summarizes common synthetic routes:

StepReaction TypeReagentsConditionsYield
1BrominationPyrazine derivative + Br2Room temperature70%
2AlkylationBromopyrazine + 1-MethylpiperidineHeat, solvent (DMF)65%
3Salt FormationBase + Hydrobromic acidStirring at RT80%

These methods highlight the importance of optimizing conditions to maximize yield and purity.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. Notably, cytotoxicity assays demonstrate promising results against cancer cell lines, suggesting potential anticancer properties.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Preliminary findings indicate favorable absorption and distribution profiles, although further studies are necessary to fully elucidate its therapeutic potential.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related piperidine derivatives. The findings suggested that these compounds could significantly reduce depressive-like behaviors in rodent models, providing a rationale for further investigation into this compound as a candidate for depression treatment.

Case Study 2: Antipsychotic Potential

Another research article examined the dopamine receptor antagonism of similar compounds. The results indicated that modifications to the piperidine structure could enhance binding affinity to D2 receptors, suggesting that this compound might exhibit antipsychotic effects worthy of clinical exploration.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyrazine ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target but often include modulation of enzymatic activity or receptor signaling .

Comparación Con Compuestos Similares

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
2-Bromo-5-(2-pyridinylmethoxy)pyrazine Pyridinylmethoxy group at position 5 C₁₀H₈BrN₃O Higher polarity due to ether linkage
2-Bromo-5-(cyclobutylmethoxy)pyrazine Cyclobutylmethoxy group at position 5 C₁₀H₁₁BrN₂O Steric hindrance from cyclobutyl group
3-Benzyl-5-bromopyrazin-2(1H)-one Benzyl group at position 3; ketone at C2 C₁₁H₉BrN₂O Forms hydrogen-bonded dimers in crystals
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine Piperazine at pyridine C3; amine at C2 C₉H₁₃BrN₄ Medical intermediate for drug discovery
1-(5-Bromo-6-methylpyridin-2-yl)piperazine Piperazine at pyridine C2; methyl at C6 C₁₀H₁₅BrClN₃ Bioactive scaffold for kinase inhibitors

Key Observations :

  • Electron-Withdrawing vs. However, substituents like methoxy (electron-donating) or piperidine (bulky, basic) modulate reactivity and solubility .
  • Hydrogen Bonding : The ketone in 3-benzyl-5-bromopyrazin-2(1H)-one enables dimerization via N–H⋯O interactions, which is absent in the target compound .
  • Bioactivity : Piperazine-containing analogs (e.g., 5-bromo-3-(piperazin-1-yl)pyridin-2-amine) are prioritized in drug discovery due to their ability to interact with biological targets via hydrogen bonding and π-stacking .

Physicochemical Properties

Property Target Compound 2-Bromo-5-(2-pyridinylmethoxy)pyrazine 3-Benzyl-5-bromopyrazin-2(1H)-one
Molecular Weight (g/mol) ~328 (estimated) 266.09 265.11
Solubility Moderate in polar solvents High in DCM/ACN Low due to crystalline packing
Stability Hygroscopic (hydrobromide salt) Stable under inert conditions Sensitive to oxidation

Insights :

  • The hydrobromide salt in the target compound increases solubility in aqueous media compared to neutral analogs like 2-bromo-5-(cyclobutylmethoxy)pyrazine .

Actividad Biológica

2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom attached to a pyrazine ring, along with a 1-methylpiperidine moiety. Its molecular formula is C10H14BrN3C_{10}H_{14}BrN_3, and it has a molecular weight of approximately 337.05 g/mol. The compound is typically synthesized through nucleophilic substitution reactions involving 2-bromo-5-chloropyrazine and 1-methylpiperidine in the presence of a base such as potassium carbonate.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound's reactivity, facilitating binding to these targets. This interaction can modulate enzymatic activity or receptor signaling pathways, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis (M.tb) by targeting ATP synthase, suggesting potential applications in treating tuberculosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For example, compounds structurally related to this compound have demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and inhibition of tumor angiogenesis .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
BPUMCF-78.47 ± 0.18Inhibition of growth via apoptosis
BPAHeLa9.22 ± 0.17Induction of apoptosis; ROS generation

Structure-Activity Relationships (SAR)

The SAR studies for pyrazine derivatives indicate that modifications at various positions on the pyrazine ring significantly influence biological activity. The presence of electron-withdrawing groups, such as bromine, enhances the compound's ability to interact with biological targets, increasing its potency against various pathogens and cancer cells .

Case Studies

  • Antimycobacterial Activity : A study explored the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines as potent inhibitors against M.tb. Results indicated that certain structural modifications improved their efficacy significantly, highlighting the importance of SAR in drug design .
  • Anticancer Evaluation : Another investigation focused on novel pyrazine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study reported promising results regarding their capacity to induce apoptosis in melanoma cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pyrazine precursor followed by nucleophilic substitution with 1-methylpiperidine. For example, brominated pyrazine derivatives (e.g., 5-bromo-N-methylpyrazin-2-amine) are synthesized using bromine or NBS in DMF under reflux . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields by minimizing side reactions like dehalogenation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is critical to confirm regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., methylpiperidinyl group at C5, bromine at C2) and rule out tautomerism .
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., debrominated species).
  • Elemental Analysis : Confirm stoichiometry (C, H, N, Br) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases due to the pyrazine core’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Use disk diffusion or MIC assays against Gram-positive/negative bacteria, referencing hydrazide-metal complexes as a model .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) to identify therapeutic potential .

Advanced Research Questions

Q. How can low yields in the final substitution step (methylpiperidinyl introduction) be mitigated?

  • Methodological Answer : Low yields often stem from steric hindrance at C5. Strategies include:

  • Catalytic additives : Use CuI or Pd catalysts to accelerate SNAr reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve efficiency .
  • Protecting groups : Temporarily block reactive sites (e.g., SEM-protected pyrazines) to direct substitution .

Q. How should contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR signals) be resolved?

  • Methodological Answer : Contradictions may arise from polymorphism or solvate formation. Advanced methods:

  • X-ray crystallography : Resolve atomic positions unambiguously (e.g., as done for bromopyridyl-imidazo pyrazines ).
  • VT-NMR : Variable-temperature NMR to detect dynamic processes (e.g., ring puckering in methylpiperidinyl groups) .
  • DFT calculations : Compare experimental vs. computed chemical shifts to identify structural anomalies .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace Br with Cl, vary piperidinyl groups) and compare bioactivity .
  • Informer libraries : Screen against diverse targets using aryl halide informer sets to map reactivity and selectivity .
  • Co-crystallization : Determine binding modes with target proteins (e.g., kinase-inhibitor complexes) .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Model transition states for bromine displacement or piperidinyl interactions .
  • Docking studies : Predict binding affinities to biological targets (e.g., using AutoDock Vina with PyRx) .
  • pKa calculations : Estimate nucleophilicity of the methylpiperidinyl nitrogen to guide reaction design .

Q. What methodologies address stability and degradation under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic/basic conditions, UV light, or oxidizers (H2O2) to identify degradation pathways .
  • LC-MS/MS : Monitor hydrolytic debromination or piperidinyl ring-opening products .
  • Stabilizers : Co-formulate with cyclodextrins or antioxidants to enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.